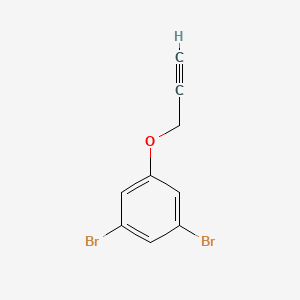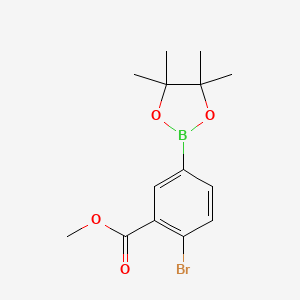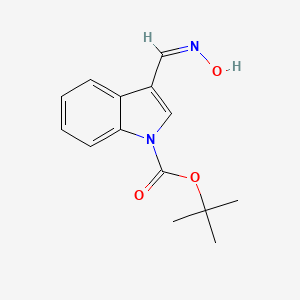
Vanillin dimethacrylate
Vue d'ensemble
Description
Vanillin dimethacrylate (VDM) is a type of monomer used in the synthesis of polymers. It is a derivative of vanillin, a natural aromatic compound found in the vanilla bean. VDM has been used in a variety of applications, from dental materials to cosmetics, due to its unique properties. It is a highly efficient cross-linker and can form strong polymers with a wide range of monomers. In addition, VDM is biocompatible and has low toxicity, making it an attractive choice for biomedical applications.
Applications De Recherche Scientifique
1. Biotechnological Applications
Vanillin, a precursor to vanillin dimethacrylate, plays a crucial role in biotechnological applications, especially in the production of fragrances. It's used extensively in food, beverages, cosmetics, and pharmaceuticals. Its biotechnological production involves bioconversion of lignin, phenolic stilbenes, and other compounds, employing various microorganisms (Banerjee & Chattopadhyay, 2018). Additionally, novel pathways for efficient vanillin synthesis from plant-derived ferulic acid have been developed, which could be applicable in producing other valuable chemicals (Furuya, Miura, & Kino, 2014).
2. Polymer Science
Vanillin dimethacrylate’s utility extends to polymer science. It's a key intermediate in the synthesis of biobased polymers, including phenolic, epoxy, and benzoxazine resins, polyesters, acrylate, and methacrylate polymers. The use of vanillin in renewable polymer synthesis is a burgeoning area of research due to its availability as a biobased aromatic compound (Fache, Boutevin, & Caillol, 2015).
3. Molecular Imprinting
The development of molecularly imprinted polymers (MIPs) for vanillin is another significant area of research. MIPs synthesized using vanillin as a template molecule have shown high specificity for recognizing vanillin and its isomers. This finds applications in analytical chemistry for the separation and detection of vanillin and related compounds (Lun, Deng, Yan, & Gao, 2006).
4. Antioxidant and Therapeutic Properties
Research also indicates vanillin's potent antioxidant properties. It has shown stronger antioxidant activity than ascorbic acid and Trolox in certain assays, suggesting its potential benefits in health care (Tai, Sawano, Yazama, & Ito, 2011). Additionally, vanillin has been explored for its therapeutic effects, including anti-inflammatory and antimutagenic properties (Abo-Youssef, 2016).
Propriétés
IUPAC Name |
[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOIBJEDHSOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)









![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)
![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)
